3-Fluoro-2-nitroaniline

Catalog No.
S718987
CAS No.
567-63-5
M.F
C6H5FN2O2
M. Wt
156.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluoro-2-nitroaniline

CAS Number

567-63-5

Product Name

3-Fluoro-2-nitroaniline

IUPAC Name

3-fluoro-2-nitroaniline

Molecular Formula

C6H5FN2O2

Molecular Weight

156.11 g/mol

InChI

InChI=1S/C6H5FN2O2/c7-4-2-1-3-5(8)6(4)9(10)11/h1-3H,8H2

InChI Key

NSFGNLQLWFZHKK-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)F)[N+](=O)[O-])N

Canonical SMILES

C1=CC(=C(C(=C1)F)[N+](=O)[O-])N

Synthesis and Characterization:

3-Fluoro-2-nitroaniline is an aromatic nitro compound with the chemical formula C6H5FN2O2. Its synthesis has been reported in various scientific publications, with methods utilizing different starting materials and reaction conditions. For example, one study describes its preparation through the nitration of 3-fluoroaniline with mixed acid (nitric acid and sulfuric acid) [].

Applications in Organic Chemistry:

-Fluoro-2-nitroaniline serves as a valuable intermediate in the synthesis of diverse organic compounds due to the presence of both the reactive nitro and fluoro substituents.

  • Production of Fluorinated Pharmaceuticals: The strategic placement of the fluoro group allows for the introduction of fluorine atoms into target molecules, potentially impacting their biological properties. Studies have explored its use in the synthesis of fluorinated heterocyclic compounds with potential pharmaceutical applications [].
  • Preparation of Functional Materials: The nitro group can be further transformed into various functional groups, enabling the development of novel materials with specific properties. Research has described its application in the synthesis of fluorescent materials [].

Studies on Physical and Chemical Properties:

Scientific investigations have focused on understanding the physical and chemical properties of 3-fluoro-2-nitroaniline to optimize its use in various applications.

  • Thermal Analysis: Studies using techniques like differential scanning calorimetry (DSC) have been conducted to determine the thermal behavior of 3-fluoro-2-nitroaniline, including its melting point and decomposition temperature []. This information is crucial for safe handling and storage of the compound.
  • Spectroscopic Characterization: Various spectroscopic techniques, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, have been employed to elucidate the structure and confirm the identity of 3-fluoro-2-nitroaniline [].

3-Fluoro-2-nitroaniline is an aromatic organic compound with the chemical formula C₆H₅FN₂O₂ and a molecular weight of 156.11 g/mol. It features a nitro group (-NO₂) and a fluorine atom (-F) attached to a benzene ring, specifically at the 2 and 3 positions, respectively. This compound is classified as an aniline derivative, which is characterized by the presence of an amino group (-NH₂) attached to an aromatic ring. The compound is notable for its potential applications in pharmaceuticals and agrochemicals due to its unique electronic properties and reactivity .

Currently, there is no scientific literature readily available on the specific mechanism of action of 3-Fluoro-2-nitroaniline.

Due to the presence of the nitro group, 3-Fluoro-2-nitroaniline is likely to be a potential irritant and may pose health risks if inhaled, ingested, or absorbed through the skin [].

Typical of nitroanilines, including:

  • Electrophilic Substitution Reactions: The presence of the nitro group activates the aromatic ring towards further electrophilic substitution, allowing for the introduction of additional substituents.
  • Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions, transforming it into 3-fluoro-2-aniline.
  • Nucleophilic Substitution Reactions: The fluorine atom can be replaced by nucleophiles in reactions such as nucleophilic aromatic substitution, especially in the presence of strong bases .

Several synthetic routes exist for the preparation of 3-fluoro-2-nitroaniline:

  • Nitration of 3-Fluoroaniline: This method involves the nitration of 3-fluoroaniline using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
  • Fluorination of 2-Nitroaniline: In this approach, 2-nitroaniline can be fluorinated using fluorinating agents such as potassium fluoride or sulfur tetrafluoride under controlled conditions.
  • Multi-step Synthesis: A more complex route may involve starting from simpler compounds like aniline derivatives, followed by sequential nitration and fluorination steps .

3-Fluoro-2-nitroaniline has potential applications in various fields:

  • Pharmaceuticals: It may serve as an intermediate in the synthesis of drugs due to its ability to modify biological activity.
  • Agrochemicals: Its unique properties could make it useful in developing pesticides or herbicides.
  • Dyes and Pigments: The compound can be used to synthesize azo dyes or other colorants due to its aromatic structure .

Several compounds exhibit structural similarities to 3-fluoro-2-nitroaniline. Here are some notable examples:

Compound NameChemical FormulaKey Features
2-NitroanilineC₆H₆N₂O₂Lacks fluorine; common precursor
4-Fluoro-2-nitroanilineC₆H₄FN₂O₂Different position of fluoro group
3-FluoroanilineC₆H₆FNLacks nitro group; simpler structure
4-Fluoro-5-nitrobenzene-1,2-diamineC₇H₈F N₄O₂Contains two amino groups; more reactive

Uniqueness: The combination of both a nitro group and a fluorine atom on specific positions of the benzene ring gives 3-fluoro-2-nitroaniline unique reactivity compared to its analogs. This positioning influences its chemical behavior and potential applications in drug development and material science .

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301+H311+H331 (50%): Toxic if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H301 (50%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (50%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (50%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Wikipedia

3-Fluoro-2-nitroaniline

Dates

Modify: 2023-08-15

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